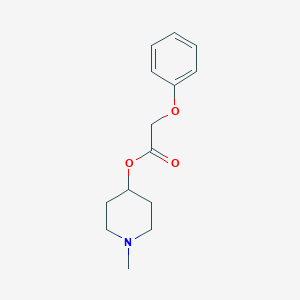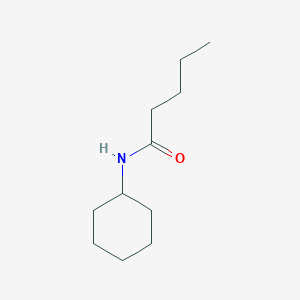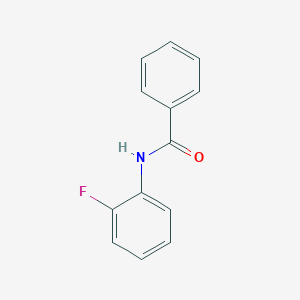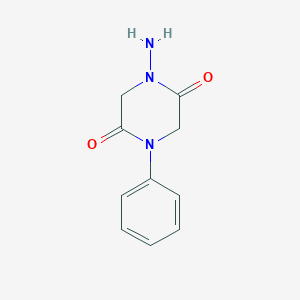
1-Methylpiperidin-4-yl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-4-yl phenoxyacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidin-4-yl phenoxyacetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to interact with various cellular targets, including ion channels and receptors, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
1-Methylpiperidin-4-yl phenoxyacetate has been shown to have a range of biochemical and physiological effects. In particular, this compound has been found to have potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methylpiperidin-4-yl phenoxyacetate in lab experiments is its unique chemical properties, which make it a versatile starting material for the synthesis of various compounds. Additionally, this compound has been extensively studied, and its biological activity is well-characterized. However, one of the main limitations of using this compound in lab experiments is its high cost and the complex synthesis process required to obtain it.
Direcciones Futuras
There are numerous future directions for research on 1-Methylpiperidin-4-yl phenoxyacetate. One potential area of research is the development of new antibiotics based on this compound, which could help to address the growing problem of antibiotic resistance. Additionally, this compound may have potential applications in the development of new pain medications and anti-inflammatory agents. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with other cellular targets.
Métodos De Síntesis
The synthesis of 1-Methylpiperidin-4-yl phenoxyacetate is a complex process that requires advanced knowledge and expertise in the field of chemistry. The most common method for synthesizing this compound involves the reaction of phenoxyacetic acid with 1-methylpiperidine in the presence of a catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-4-yl phenoxyacetate has numerous potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. Additionally, this compound has been studied for its potential use as a ligand in catalysis, as well as for its antibacterial and antifungal properties.
Propiedades
Número CAS |
577769-70-1 |
|---|---|
Nombre del producto |
1-Methylpiperidin-4-yl phenoxyacetate |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-17-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clave InChI |
ILFBQXDBMHQARH-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
SMILES canónico |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)


![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)


![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

